molecular formula C6H12ClNO2 B13362526 (2R,4S)-4-methylpyrrolidine-2-carboxylic acid HCl

(2R,4S)-4-methylpyrrolidine-2-carboxylic acid HCl

Cat. No.: B13362526
M. Wt: 165.62 g/mol
InChI Key: VLDINRBTKBFNDD-UYXJWNHNSA-N
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Description

(2R,4S)-4-methylpyrrolidine-2-carboxylic acid HCl is a chiral compound with significant importance in various fields of chemistry and biology. This compound is known for its unique stereochemistry, which plays a crucial role in its reactivity and applications. The hydrochloride salt form enhances its solubility and stability, making it suitable for various industrial and research purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4S)-4-methylpyrrolidine-2-carboxylic acid HCl typically involves the use of chiral starting materials and stereoselective reactions. One common method is the diastereoselective synthesis, which ensures the formation of the desired stereoisomer. The reaction conditions often include the use of specific catalysts and reagents to control the stereochemistry .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to isolate the desired product. Advanced techniques like molecularly imprinted polymer micro-solid phase extraction can be employed for selective enantioselective determination .

Chemical Reactions Analysis

Types of Reactions

(2R,4S)-4-methylpyrrolidine-2-carboxylic acid HCl undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can convert carbonyl groups to alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or halides. The reaction conditions, such as temperature and solvent, are optimized to achieve the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

(2R,4S)-4-methylpyrrolidine-2-carboxylic acid HCl has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2R,4S)-4-methylpyrrolidine-2-carboxylic acid HCl involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target. The pathways involved may include binding to active sites or altering the conformation of proteins .

Comparison with Similar Compounds

Similar Compounds

  • (2S,4R)-4-methylpyrrolidine-2-carboxylic acid HCl
  • (2R,4R)-4-hydroxyproline
  • (2S,4S)-4-hydroxyproline

Uniqueness

(2R,4S)-4-methylpyrrolidine-2-carboxylic acid HCl is unique due to its specific stereochemistry, which imparts distinct reactivity and biological activity. Compared to its isomers, this compound may exhibit different binding affinities and selectivities, making it valuable in various applications .

Properties

Molecular Formula

C6H12ClNO2

Molecular Weight

165.62 g/mol

IUPAC Name

(2R,4S)-4-methylpyrrolidine-2-carboxylic acid;hydrochloride

InChI

InChI=1S/C6H11NO2.ClH/c1-4-2-5(6(8)9)7-3-4;/h4-5,7H,2-3H2,1H3,(H,8,9);1H/t4-,5+;/m0./s1

InChI Key

VLDINRBTKBFNDD-UYXJWNHNSA-N

Isomeric SMILES

C[C@H]1C[C@@H](NC1)C(=O)O.Cl

Canonical SMILES

CC1CC(NC1)C(=O)O.Cl

Origin of Product

United States

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